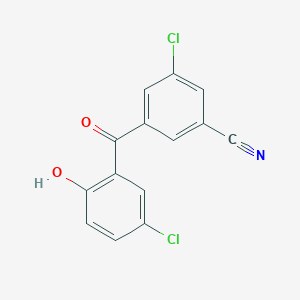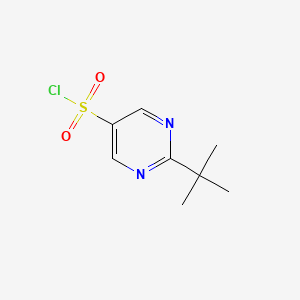
2-Tert-butylpyrimidine-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butylpyrimidine-5-sulfonyl chloride is an organic compound with the molecular formula C₈H₁₁ClN₂O₂S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The tert-butyl group attached to the pyrimidine ring enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Tert-butylpyrimidine-5-sulfonyl chloride can be synthesized through various methods. One common approach involves the chlorosulfonation of 2-tert-butylpyrimidine. This reaction typically uses chlorosulfonic acid as the sulfonating agent, which reacts with 2-tert-butylpyrimidine to form the sulfonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and ensure the efficient conversion of starting materials to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butylpyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
2-Tert-butylpyrimidine-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules and the study of biological pathways.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-tert-butylpyrimidine-5-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including the formation of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: A similar compound with three tert-butyl groups, used in amide activation systems.
2,6-Di-tert-butyl-4-methylpyridine: Another related compound used in organic synthesis.
2-Fluoropyridine: A fluorinated pyridine derivative with similar reactivity.
Uniqueness
2-Tert-butylpyrimidine-5-sulfonyl chloride is unique due to its specific functional groups and reactivity. The presence of the sulfonyl chloride group makes it a versatile intermediate for various chemical reactions, while the tert-butyl group enhances its stability and reactivity compared to other pyrimidine derivatives .
Propriétés
Formule moléculaire |
C8H11ClN2O2S |
|---|---|
Poids moléculaire |
234.70 g/mol |
Nom IUPAC |
2-tert-butylpyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O2S/c1-8(2,3)7-10-4-6(5-11-7)14(9,12)13/h4-5H,1-3H3 |
Clé InChI |
IBTNDUFBCAHJMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(C=N1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


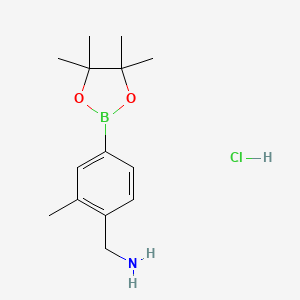

![2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13920087.png)
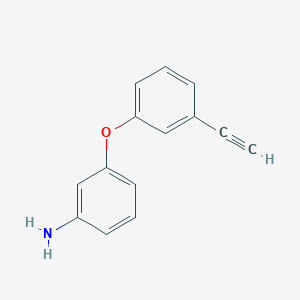
![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)



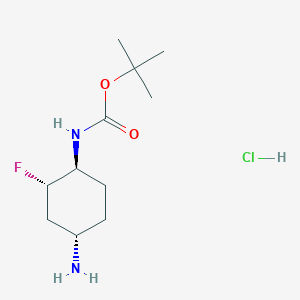
![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)

![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)
